

The Reaction of 1,2,7,8-Diepoxyoctane with Amines: A Technical Guide

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Compound of Interest

Compound Name: 1,2,7,8-Diepoxyoctane

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Abstract

1,2,7,8-Diepoxyoctane (DEO) is a bifunctional electrophile with known mutagenic and carcinogenic properties, primarily attributed to its ability to cross-link biological macromolecules such as DNA. Its reaction with nucleophiles, particularly amines, is of significant interest in toxicology, drug development, and polymer chemistry. This technical guide provides a comprehensive overview of the reaction mechanism of **1,2,7,8-diepoxyoctane** with primary and secondary amines, details generalized experimental protocols for studying these reactions, and discusses the biological implications of DEO-amine adduct formation, including the cellular response to DEO-induced DNA damage. Due to a lack of specific published kinetic and thermodynamic data for the reaction of DEO with simple amines, this guide presents a generalized framework based on established principles of epoxide chemistry.

Introduction

1,2,7,8-Diepoxyoctane is a diepoxide that can react with a variety of nucleophiles.^[1] Its linear structure and two terminal epoxide rings allow for the formation of both mono- and di-adducts, as well as cross-linked structures when reacting with polyfunctional nucleophiles. The reaction with amines is particularly relevant due to the prevalence of amino groups in biological systems (e.g., DNA bases, proteins) and their use as curing agents in polymer chemistry.^{[2][3]} Understanding the reaction mechanism, the products formed, and the kinetics of these

reactions is crucial for assessing the toxicological risks of DEO and for harnessing its reactivity in material science.

Reaction Mechanism

The reaction of **1,2,7,8-diepoxyoctane** with amines proceeds via a nucleophilic ring-opening of the epoxide, which is a type of SN2 reaction.[4][5] The less sterically hindered carbon of the epoxide is preferentially attacked by the lone pair of electrons on the nitrogen atom of the amine.

Reaction with Primary Amines

A primary amine can react with both epoxide rings of **1,2,7,8-diepoxyoctane** in a two-step process. The first reaction results in the formation of a secondary amine, which is also a nucleophile and can subsequently react with a second epoxide molecule (either on the same DEO molecule to form a cyclic adduct or on another DEO molecule to form a cross-link).[6]

- Step 1: Nucleophilic attack of the primary amine on one epoxide ring of DEO to form a β -amino alcohol, which is a secondary amine.
- Step 2: The newly formed secondary amine attacks another epoxide ring.

Reaction with Secondary Amines

A secondary amine can react with one epoxide ring of **1,2,7,8-diepoxyoctane** to form a tertiary amine. The resulting product will still contain a second unreacted epoxide ring, which can then react with another amine molecule.

Cross-linking with Diamines

When **1,2,7,8-diepoxyoctane** reacts with a primary diamine, a cross-linked polymer network can be formed. Each primary amino group can react twice, and the diepoxide provides two reaction sites, leading to a complex, three-dimensional structure.[3] The stoichiometry of the reactants is a critical factor in determining the extent of cross-linking and the properties of the resulting polymer.

Quantitative Data

Specific kinetic and thermodynamic data for the reaction of **1,2,7,8-diepoxyoctane** with simple aliphatic amines are not readily available in the peer-reviewed literature. However, the general characteristics of such reactions are well-understood. The following table summarizes the expected parameters.

Reaction Parameter	With Primary Amine	With Secondary Amine	With Diamine (Cross-linking)
Reaction Order	Second-order overall (first-order in amine and first-order in epoxide) for the initial step. The kinetics of the second step are more complex.	Second-order overall (first-order in amine and first-order in epoxide).	Complex kinetics, often studied using models that account for the different reactivities of primary and secondary amines.[7]
Rate Constant (k)	Not Reported for DEO. Generally, primary amines react faster than secondary amines due to less steric hindrance.[8]	Not Reported for DEO.	Not Reported for DEO.
Activation Energy (Ea)	Not Reported for DEO.	Not Reported for DEO.	Not Reported for DEO.
Reaction Enthalpy (ΔH)	Exothermic.	Exothermic.	Exothermic.
Product Yields	Dependent on stoichiometry and reaction conditions. An excess of amine will favor the formation of the di-adduct where both epoxides have reacted.	Dependent on stoichiometry.	Dependent on stoichiometry and curing conditions (time, temperature).

Experimental Protocols

The following are generalized protocols for the reaction of **1,2,7,8-diepoxyoctane** with amines and the characterization of the products.

General Procedure for the Reaction of DEO with a Monoamine

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **1,2,7,8-diepoxyoctane** (1 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile, or THF).
- **Addition of Amine:** Add the amine (e.g., butylamine or dibutylamine, 2.2 equivalents for a primary amine to react with both epoxide groups, or 1.1 equivalents for a secondary amine to react with one) to the solution.
- **Reaction Conditions:** Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.
- **Work-up:** Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any unreacted amine and salts.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Monitoring the Reaction with ATR-FTIR Spectroscopy

The curing reaction of DEO with an amine can be monitored in real-time by observing changes in the infrared spectrum.^{[4][9]}

- **Epoxide Peak:** The disappearance of the characteristic epoxide ring vibration at approximately 915 cm⁻¹.

- **Primary Amine Peaks:** The decrease in the intensity of the N-H stretching vibrations of the primary amine (a doublet around 3300-3500 cm⁻¹).
- **Secondary Amine Peak:** The appearance and subsequent disappearance of the N-H stretching vibration of the secondary amine (a single peak around 3300-3500 cm⁻¹) when reacting with a primary amine.
- **Hydroxyl Peak:** The appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ from the resulting β-amino alcohol.

Characterization of Reaction Products

The structure of the purified products can be confirmed by various spectroscopic methods.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **¹H NMR:** The disappearance of the epoxide protons (multiplets around 2.5-3.1 ppm) and the appearance of new signals for the protons on the carbon bearing the hydroxyl group and the protons on the carbons adjacent to the nitrogen.
 - **¹³C NMR:** The disappearance of the epoxide carbon signals (around 45-55 ppm) and the appearance of new signals for the carbons of the amino alcohol backbone.
- **Mass Spectrometry (MS):** To confirm the molecular weight of the adducts. Electrospray ionization (ESI) is a suitable technique for these polar molecules.
- **Infrared (IR) Spectroscopy:** To confirm the presence of hydroxyl (-OH) and amine (N-H) functional groups and the absence of the epoxide ring.

Biological Implications and Signaling Pathways

1,2,7,8-Diepoxyoctane is a known genotoxic agent that readily forms adducts with DNA.^[10] The bifunctional nature of DEO allows it to form DNA-DNA interstrand cross-links, which are highly cytotoxic lesions that can block DNA replication and transcription.^[2]

DNA Damage Response

The cellular response to DNA damage induced by agents like DEO involves a complex network of signaling pathways known as the DNA Damage Response (DDR).^{[3][11]} The central kinases in this pathway are ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).^{[2][3]}

- **ATM Kinase:** Primarily activated by DNA double-strand breaks (DSBs), which can be a secondary consequence of the repair of interstrand cross-links.
- **ATR Kinase:** Activated by stalled replication forks, which can occur when a replication complex encounters a DNA adduct.

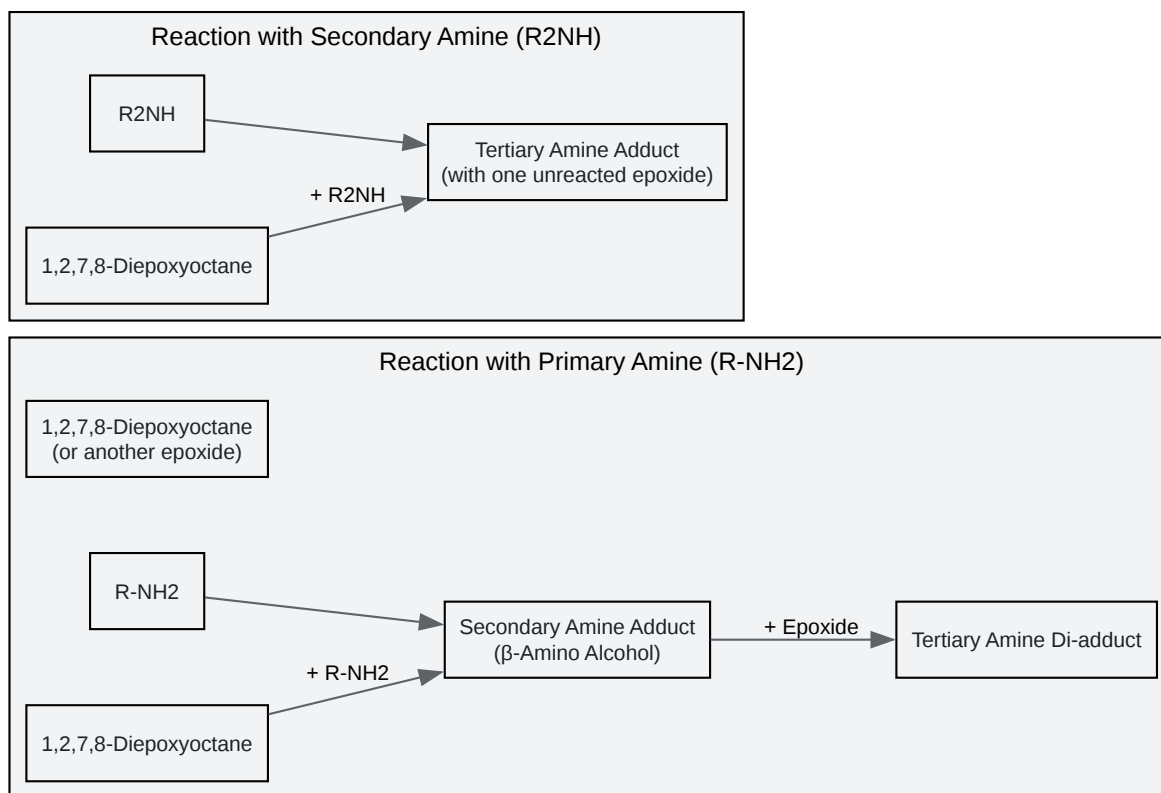
Activation of ATM and ATR initiates a signaling cascade that leads to:

- **Cell Cycle Arrest:** To provide time for DNA repair. This is often mediated by the tumor suppressor protein p53.
- **DNA Repair:** Activation of various DNA repair pathways, such as Nucleotide Excision Repair (NER) and the Fanconi Anemia (FA) pathway, which are involved in the repair of interstrand cross-links.^[12]
- **Apoptosis (Programmed Cell Death):** If the DNA damage is too extensive to be repaired, the cell may undergo apoptosis to prevent the propagation of mutations. This process is mediated by a cascade of enzymes called caspases.^{[13][14]}

While transcriptomic studies have been conducted for other environmental toxicants to elucidate pathway perturbations, specific transcriptomic data for **1,2,7,8-diepoxyoctane** is not currently available in the public domain.^{[5][10]}

Visualizations

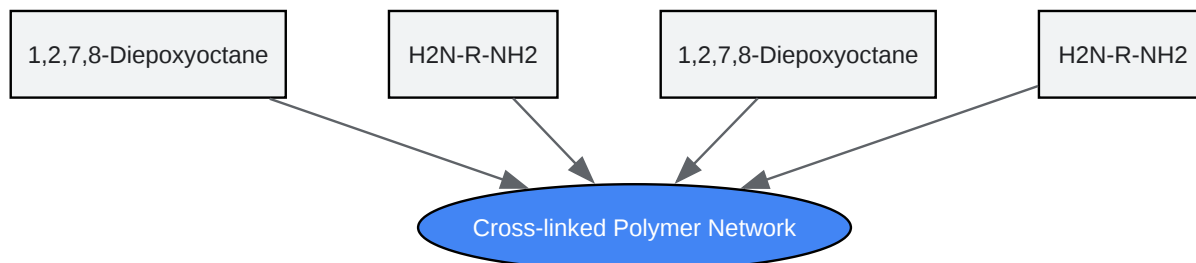
Reaction Mechanisms



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Caption: Generalized reaction schemes of **1,2,7,8-diepoxyoctane** with primary and secondary amines.

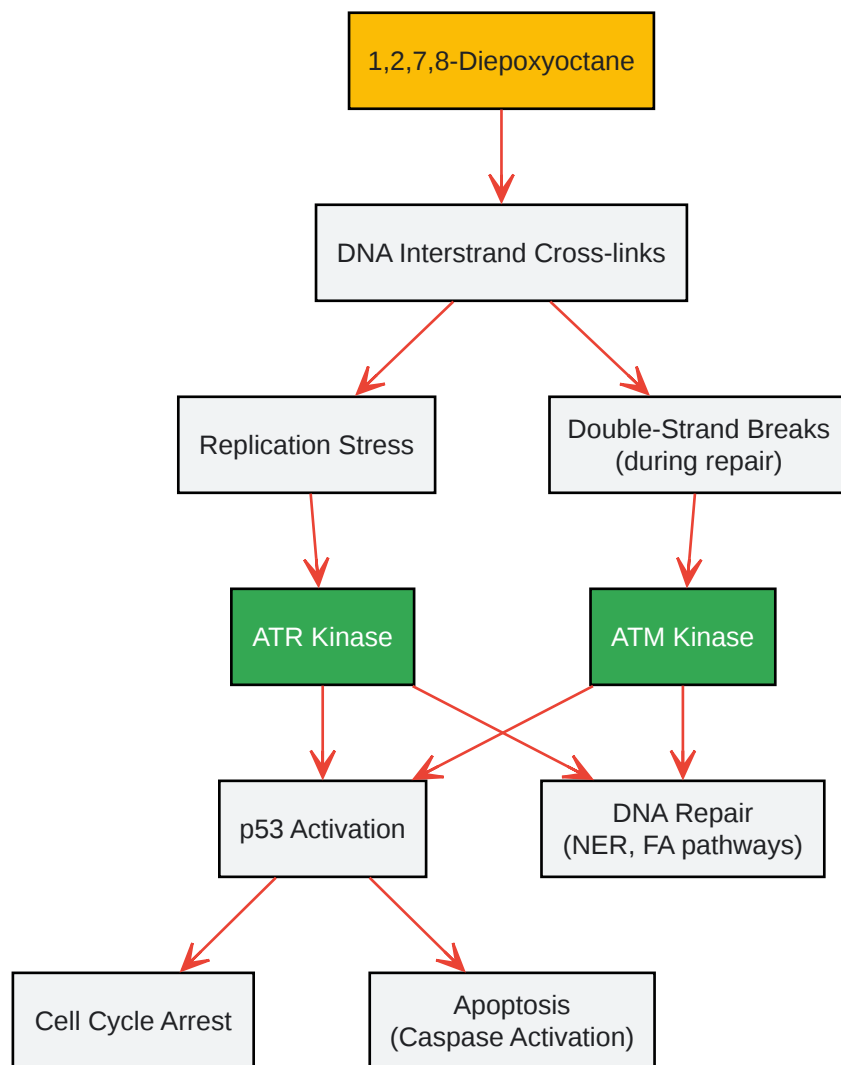
Cross-linking Reaction



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Caption: Schematic representation of cross-linked polymer formation from a diepoxide and a diamine.

DNA Damage Response Pathway

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Caption: Simplified signaling pathway for the cellular response to DNA damage induced by DEO.

Conclusion

The reaction of **1,2,7,8-diepoxyoctane** with amines is a fundamental process with significant implications in both toxicology and material science. While the general mechanistic principles are well-established, there is a notable lack of specific quantitative data for the reactions of DEO with simple amines. This guide provides a framework for understanding these reactions based on current knowledge of epoxide chemistry. Further research is warranted to determine the specific kinetic and thermodynamic parameters for these reactions to allow for more accurate modeling of both the biological effects and the material properties of DEO-amine adducts. The provided generalized experimental protocols and an overview of the relevant biological signaling pathways offer a starting point for researchers in this field.

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